molecular formula C13H18N4O6S B11480590 2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone

2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone

Cat. No.: B11480590
M. Wt: 358.37 g/mol
InChI Key: IQMUTAWRTZRGEU-VKAVYKQESA-N
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Description

(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxy groups, a benzenesulfonyl group, and an imidazolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE typically involves multiple steps, including the formation of the imidazolidinyl ring, sulfonylation, and diazeniumdiolate formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the nitroso group can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Organochlorine Compounds: Organic compounds containing chlorine atoms, such as trichloroethylene and chloroform.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

Uniqueness

(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H18N4O6S

Molecular Weight

358.37 g/mol

IUPAC Name

(Z)-methoxyimino-[2-[3-(4-methoxyphenyl)sulfonylimidazolidin-1-yl]-2-oxoethyl]-oxidoazanium

InChI

InChI=1S/C13H18N4O6S/c1-22-11-3-5-12(6-4-11)24(20,21)16-8-7-15(10-16)13(18)9-17(19)14-23-2/h3-6H,7-10H2,1-2H3/b17-14-

InChI Key

IQMUTAWRTZRGEU-VKAVYKQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C/[N+](=N/OC)/[O-]

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C[N+](=NOC)[O-]

Origin of Product

United States

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